molecular formula C17H12N6O3S3 B2710957 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1351605-57-6

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2710957
M. Wt: 444.5
InChI Key: WYNHZGNNIKCQCH-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of the 5-((2-benzoylbenzofuran-5-yl)methyl)-2-hydroxybenzaldehyde with various substituted ortho phenylenediamine in the presence of glacial acetic acid under conventional reflux temperature . Another method involves the suspension of potassium dithiocarbazinate in water and hydrazine hydrate, which was refluxed for 18–20 hours with occasional shaking .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored microwave-assisted synthesis involving 1,3,4-thiadiazole among other heterocycles, demonstrating antimicrobial, antiurease, and antilipase activities. This approach underscores the potential of such compounds in developing new therapeutics with diverse biological activities (Başoğlu et al., 2013).

Antiallergy Agents

Hargrave et al. (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives showing potent antiallergy activity, signifying the chemical's utility in creating more effective allergy treatments (Hargrave et al., 1983).

Anticancer Activity

A study by Gomha et al. (2017) highlighted the synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, showing promising anticancer activities. This research contributes to the ongoing search for more efficient cancer treatments (Gomha et al., 2017).

Enzyme Inhibition for Diabetes Treatment

Navarrete-Vázquez et al. (2012) developed ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as inhibitors of protein-tyrosine phosphatase 1B, a target for diabetes treatment, demonstrating significant in vivo hypoglycemic activity (Navarrete-Vázquez et al., 2012).

Synthesis and Biological Properties

Moradivalikboni et al. (2014) described the synthesis of 2-R 5-oxo5-H6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a)pyrimidine, investigating its application in allergy medication and antimicrobial studies, showcasing the compound's broad pharmacological potential (Moradivalikboni et al., 2014).

Future Directions

Thiazole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . This makes the compound a promising candidate for future research in medicinal chemistry and drug discovery .

properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3S3/c24-13(19-15-18-6-7-27-15)9-28-17-22-21-16(29-17)20-14(25)11-8-12(26-23-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNHZGNNIKCQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

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